O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18134516
InChI: InChI=1S/C7H7ClFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2
SMILES:
Molecular Formula: C7H7ClFNO
Molecular Weight: 175.59 g/mol

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine

CAS No.:

Cat. No.: VC18134516

Molecular Formula: C7H7ClFNO

Molecular Weight: 175.59 g/mol

* For research use only. Not for human or veterinary use.

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine -

Specification

Molecular Formula C7H7ClFNO
Molecular Weight 175.59 g/mol
IUPAC Name O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine
Standard InChI InChI=1S/C7H7ClFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2
Standard InChI Key VOQXVFMDJCMZAQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)Cl)CON

Introduction

Structural Features:

  • The compound contains a hydroxylamine group, which is known for its nucleophilic properties.

  • The phenyl ring is substituted with chlorine at position 2 and fluorine at position 4, enhancing its reactivity and stability in various chemical reactions.

Synthesis

O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine is synthesized primarily through the reaction of 2-chloro-4-fluorobenzyl chloride with hydroxylamine hydrochloride. The process involves:

  • Reaction Medium: Solvents such as ethanol or methanol are commonly used under reflux conditions.

  • Reaction Conditions: Heating the mixture to reflux promotes the formation of the hydroxylamine derivative.

  • Purification: The product is typically purified through recrystallization to achieve high purity.

Reaction Equation:

C7H6ClF+NH2OHHClC8H9ClFNO+HClC_7H_6ClF + NH_2OH \cdot HCl \rightarrow C_8H_9ClFNO + HCl

Optimization:

  • Industrial synthesis may employ continuous flow reactors for enhanced yield and efficiency.

  • The use of environmentally friendly solvents aligns with green chemistry principles.

Applications

O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine has several applications in scientific research and industrial processes:

Organic Synthesis

  • Acts as an intermediate in the synthesis of complex organic molecules.

  • Useful in reactions where hydroxylamines serve as nucleophiles or reducing agents.

Biochemical Research

  • Investigated for its role in enzyme mechanism studies due to its reactive hydroxylamine group.

  • May interact with enzymes or substrates, facilitating reactions such as oxidation or reduction.

Reactivity and Mechanism

The hydroxylamine group in O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine exhibits strong nucleophilic behavior, making it suitable for various chemical transformations:

  • Nucleophilic Substitution Reactions: The compound can replace leaving groups in substrates, forming new bonds.

  • Reduction Reactions: Hydroxylamines are known to reduce certain functional groups under appropriate conditions.

Potential Research Directions

Ongoing research focuses on:

  • Exploring its role as a reagent in green chemistry applications.

  • Investigating its antimicrobial properties by modifying its structure to enhance biological activity.

  • Developing derivatives for pharmaceutical applications, particularly as enzyme inhibitors or activators.

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